molecular formula C22H20Cl2N4O3 B1681513 3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride CAS No. 146033-02-5

3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride

Cat. No.: B1681513
CAS No.: 146033-02-5
M. Wt: 459.3 g/mol
InChI Key: ORMHJTXDPDGKIS-UHFFFAOYSA-N
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Description

3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride is a complex organic compound with the molecular formula C22H20Cl2N4O3. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

Scientific Research Applications

3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride has several scientific research applications:

Biochemical Analysis

Biochemical Properties

SC 51089 plays a significant role in biochemical reactions by interacting with the EP1 receptor subtype . It is selective for EP1 over EP2, EP3, and EP4 . The compound’s antagonistic effects on prostaglandin E2 have been shown to induce nociceptive behaviors in rats .

Cellular Effects

SC 51089 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease cell death induced by amyloid-β 1-42 (Aβ42) in MC65 human neuroblastoma cells . This suggests that SC 51089 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of SC 51089 involves its antagonistic action on the prostaglandin E2 receptor subtype EP1 . It binds to the EP1 receptor, inhibiting the actions of prostaglandin E2 . This can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The effects of SC 51089 can change over time in laboratory settings. For instance, chronic post-treatment with SC 51089 has been shown to increase lesion volume in animal models

Dosage Effects in Animal Models

The effects of SC 51089 can vary with different dosages in animal models. For example, it has been shown to reduce phenylbenzoquinone-induced writhing in mice at a certain dosage

Metabolic Pathways

It is known to interact with the EP1 receptor, which is involved in the prostaglandin E2 pathway

Preparation Methods

The synthesis of 3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride involves multiple steps, including the formation of the oxazepine ring and subsequent functionalization. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Comparison with Similar Compounds

When compared to similar compounds, 3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride stands out due to its unique chemical structure and properties. Similar compounds include other oxazepine derivatives and hydrazide-containing molecules. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities .

Properties

IUPAC Name

3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3.ClH/c23-17-6-7-20-18(13-17)27(14-16-3-1-2-4-19(16)30-20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-15;/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMHJTXDPDGKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCC4=CC=NC=C4)C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163259
Record name Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146033-02-5
Record name SC 51089
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146033025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 146033-02-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride
Reactant of Route 2
Reactant of Route 2
3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride
Reactant of Route 3
Reactant of Route 3
3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride
Reactant of Route 4
Reactant of Route 4
3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride
Reactant of Route 5
Reactant of Route 5
3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride
Reactant of Route 6
Reactant of Route 6
3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride
Customer
Q & A

Q1: How does SC-51089 interact with the EP1 receptor?

A1: SC-51089 competitively binds to the EP1 receptor, preventing the binding of its endogenous ligand, PGE2 [, , ]. This effectively blocks the downstream signaling cascade initiated by PGE2.

Q2: What are the downstream effects of EP1 receptor antagonism by SC-51089?

A2: EP1 receptor antagonism by SC-51089 has been shown to:

  • Reduce neuronal damage: Studies have demonstrated that SC-51089 can mitigate hemin-induced neurotoxicity [], potentially by attenuating intracellular calcium influx mediated by the EP1 receptor [].
  • Prevent seizure-associated P-glycoprotein upregulation: SC-51089 abolishes seizure-induced P-glycoprotein up-regulation at the blood-brain barrier in rats, suggesting potential for improving antiepileptic drug efficacy [].
  • Influence cerebral blood flow: Research indicates SC-51089 can attenuate the increase in cerebral blood flow induced by hypercapnia [], highlighting the role of EP1 in cerebrovascular regulation.
  • Impact spontaneous rhythmic contractions: In rabbit detrusor muscle, SC-51089 inhibits spontaneous rhythmic contractions, suggesting involvement of EP1 receptors in smooth muscle activity [, ].

Q3: What is the molecular formula and weight of SC-51089?

A3: The molecular formula of SC-51089 is C23H21ClN4O3 • HCl, and its molecular weight is 473.38 g/mol.

Q4: Is there spectroscopic data available for SC-51089?

A4: While the provided research does not include specific spectroscopic data, techniques like NMR and mass spectrometry have likely been used for structural confirmation [, ].

Q5: How do structural modifications of SC-51089 affect its activity?

A5: Research has focused on modifying the diacylhydrazine moiety of SC-51089 [, ]. Replacing this group with isosteric and isoelectronic groups resulted in analogs retaining analgesic and EP1 antagonist activity [].

Q6: What is the impact of these modifications on the potency and selectivity of SC-51089 analogs?

A6: Detailed structure-activity relationship studies are needed to fully elucidate the impact of structural modifications on the potency and selectivity of SC-51089 analogs for the EP1 receptor.

Q7: What in vitro models have been used to study the effects of SC-51089?

A7:

  • Primary neuronal cultures: SC-51089 demonstrated neuroprotective effects against hemin-induced toxicity in cortical neurons [].
  • HEK293 cells expressing EP1 receptors: These cells were utilized in reporter gene assays to characterize the antagonist activity of SC-51089 [].

Q8: What are the key findings from in vivo studies using SC-51089?

A8: In vivo studies revealed:

  • Protection against seizure-induced P-glycoprotein upregulation in rats [].
  • Attenuation of hypercapnia-induced cerebral blood flow increase in mice [].
  • Variable effects in traumatic brain injury models, with limited impact on acute neurological and anatomical outcomes in some studies [, ], while others suggest potential for exacerbating delayed neurodegeneration [].

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